Ketocaine hydrochloride is classified as an amino ether local anesthetic. It is derived from butyrophenone and is notable for its analgesic properties. The compound is marketed under the brand name Vericaina in Italy and has been identified with the International Nonproprietary Name (INN) Ketocaine. Its Chemical Abstracts Service (CAS) number is 1092-47-3, and it has various identifiers including UNII (LM1ZPQ7AX0) and DrugBank accession number DBSALT003138 .
The synthesis of Ketocaine hydrochloride typically involves the Williamson ether synthesis method. This process begins with 2'-hydroxybutyrophenone and diisopropylaminoethyl chloride hydrochloride. The reaction proceeds as follows:
The molecular formula of Ketocaine hydrochloride is , with a molar mass of approximately 327.89 g/mol. The structure includes:
Ketocaine hydrochloride can undergo various chemical reactions typical of local anesthetics:
Ketocaine acts primarily as a sodium channel blocker, inhibiting neuronal action potentials responsible for pain transmission. Its mechanism can be summarized as follows:
Ketocaine hydrochloride is primarily utilized in medical settings for:
The development of ketocaine hydrochloride occurred within the broader context of 20th century anesthetic innovation. During the 1960s, pharmaceutical research was actively exploring alternatives to cocaine-derived anesthetics that dominated clinical practice. This era witnessed significant investment in synthetic compounds designed to overcome limitations of natural alkaloids, including allergenic potential and instability. Ketocaine emerged from systematic structural modifications of phenolic compounds, specifically through Williamson ether synthesis techniques that enabled precise molecular engineering of anesthetic properties [10].
Synthetic Pathway: Ketocaine was synthesized through Williamson ether synthesis, reacting 2'-hydroxybutyrophenone with diisopropylaminoethyl chloride under controlled conditions. This reaction produced the amino ether backbone essential for its local anesthetic activity. The hydrochloride salt form was subsequently developed to enhance stability and water solubility for clinical formulations [10].
Developmental Timeline: Patents for ketocaine hydrochloride (developmental codes Astra 2358 and A-2358) were filed in the mid-1960s, with pharmacological characterization completed by 1967. The compound represented a deliberate departure from procaine-like structures, instead incorporating a butyrophenone moiety to enhance lipid solubility and membrane penetration. Clinical development focused primarily on topical and regional applications rather than systemic anesthesia [10].
Commercialization: Marketed in Italy under the brand name Vericaina, ketocaine hydrochloride filled a specific therapeutic niche for surface anesthesia. Its development coincided with, but remained distinct from, the contemporaneous discovery of ketamine (CI-581) at Parke-Davis Laboratories. While both shared structural features of arylethylamine derivatives, ketamine was developed as a dissociative systemic anesthetic, whereas ketocaine was optimized exclusively for local neuronal blockade [1] [4] [10].
Ketocaine hydrochloride belongs to the amino ether subclass of local anesthetics, characterized by an ether linkage (-O-) connecting the hydrophobic aromatic region to the hydrophilic amino group. This molecular architecture differentiates it from two major classical anesthetic classes:
The amino ether group in ketocaine confers distinct physicochemical advantages:
Table 1: Molecular Properties of Ketocaine Hydrochloride
Property | Value | Significance |
---|---|---|
Chemical Formula | C₁₈H₃₀ClNO₂ | Determines molecular weight and stoichiometry |
Molecular Weight | 327.893 g/mol | Impacts diffusion kinetics through tissues |
IUPAC Name | 1-[2-[2-[Bis(isopropyl)amino]ethoxy]phenyl]butan-1-one hydrochloride | Describes atomic connectivity |
SMILES Notation | CCCC(=O)C1=C(OCCN(C(C)C)C(C)C)C=CC=C1.Cl | Machine-readable molecular structure |
LogP (Predicted) | ~4.2 | Indicates high lipid solubility for membrane penetration |
pKa (Predicted) | ~8.9 | Influences ionization state at physiological pH |
Ketocaine's core structure comprises three distinct regions essential for anesthetic function:
The hydrochloride salt formation optimizes water solubility for formulation while maintaining crystalline stability. The butyrophenone moiety distinguishes ketocaine from simpler amino-ethyl anesthetics, potentially conferring additional receptor affinity through its bulky hydrophobic substituent [5] [9] [10].
Ketocaine hydrochloride maintains relevance in contemporary research as a pharmacological tool for probing pain pathways and anesthetic mechanisms. Its unique structure-function relationships provide insights for developing novel analgesics targeting specialized indications:
Topical Analgesia Mechanisms: Ketocaine's efficacy in surface applications (demonstrated in dysmenorrhea and dermal pain models) highlights its potential for peripheral neuron-specific actions. Research indicates that ketocaine blocks voltage-gated sodium channels (VGSCs) in sensory nerve endings without significant systemic absorption. This localized activity pattern makes it a valuable prototype for designing non-systemic pain relievers with reduced CNS side effects [6] [8].
Molecular Pharmacology Probes: As a structural hybrid between conventional anesthetics and butyrophenone neuroactive compounds, ketocaine facilitates studies of sodium channel isoform specificity. Recent electrophysiological investigations suggest differential binding affinity to neuronal TTX-sensitive versus TTX-resistant sodium channels, informing the development of subtype-selective channel modulators [8] [10].
Innovative Formulation Research: Studies with ketocaine-containing compresses (10% ethanol solution) demonstrated effective percutaneous absorption and localized therapeutic effects. This early transdermal delivery research paved the way for modern topical anesthetic technologies, including iontophoretic systems and nanoparticle carriers designed to enhance epidermal penetration while controlling systemic exposure [6].
Table 2: Research Applications of Ketocaine Hydrochloride in Pain Management
Research Domain | Experimental Findings | Therapeutic Implications |
---|---|---|
Referred Pain Management | Compresses with 1g ketocaine provided significant pain relief in primary dysmenorrhea within 30-60 minutes (mean duration: 3 hours) [6] | Validated peripheral mechanisms for visceral pain referral |
Labor Pain Applications | Epicutaneous formulations showed efficacy in early obstetric pain studies | Established proof-of-concept for perinatal topical anesthesia |
Dermatological Procedures | Provided effective anesthesia for split-thickness skin graft harvesting [10] | Demonstrated utility in superficial surgical interventions |
Molecular Modeling | Butyrophenone moiety enables hydrophobic binding pocket interactions in sodium channels | Informs rational design of high-affinity channel blockers |
Ongoing research examines ketocaine-derived molecules for specialized applications where systemic anesthetics pose unacceptable risks. The compound's historical role in validating topical approaches continues to influence contemporary transdermal and mucosal delivery system development for site-specific pain control. Additionally, its amino ether structure provides a template for metabolic stability engineering in next-generation anesthetic agents [6] [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9